molecular formula C44H88O2 B14236471 2-Butyloctadecyl docosanoate CAS No. 375859-21-5

2-Butyloctadecyl docosanoate

Cat. No.: B14236471
CAS No.: 375859-21-5
M. Wt: 649.2 g/mol
InChI Key: WTFLOVQXVYGRGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyloctadecyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-butyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butyloctadecyl docosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butyloctadecyl docosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2-butyloctadecyl docosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyloctadecyl docosanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes and enzymes .

Properties

CAS No.

375859-21-5

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

2-butyloctadecyl docosanoate

InChI

InChI=1S/C44H88O2/c1-4-7-10-12-14-16-18-20-22-23-24-25-26-28-30-32-34-36-38-41-44(45)46-42-43(39-9-6-3)40-37-35-33-31-29-27-21-19-17-15-13-11-8-5-2/h43H,4-42H2,1-3H3

InChI Key

WTFLOVQXVYGRGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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